Disodium trans-epoxysuccinate Disodium trans-epoxysuccinate
Brand Name: Vulcanchem
CAS No.: 41999-61-5
VCID: VC18968436
InChI: InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2-;;/m1../s1
SMILES:
Molecular Formula: C4H2Na2O5
Molecular Weight: 176.03 g/mol

Disodium trans-epoxysuccinate

CAS No.: 41999-61-5

Cat. No.: VC18968436

Molecular Formula: C4H2Na2O5

Molecular Weight: 176.03 g/mol

* For research use only. Not for human or veterinary use.

Disodium trans-epoxysuccinate - 41999-61-5

Specification

CAS No. 41999-61-5
Molecular Formula C4H2Na2O5
Molecular Weight 176.03 g/mol
IUPAC Name disodium;(2R,3R)-oxirane-2,3-dicarboxylate
Standard InChI InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2-;;/m1../s1
Standard InChI Key BOOBCDRJMPBXQP-OLXYHTOASA-L
Isomeric SMILES [C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Canonical SMILES C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Introduction

Structural and Molecular Characteristics

Disodium trans-epoxysuccinate (C₄H₂Na₂O₅) consists of a trans-configured oxirane ring fused to two carboxylate groups. The trans stereochemistry distinguishes it from its cis counterpart, influencing its reactivity in enzymatic and chemical reactions . Key properties include:

PropertyValue
Molecular weight130.06 g/mol
pKa (carboxyl groups)1.93, 3.92 (25°C)
Melting point148–149°C (acid form)
SolubilityHighly soluble in water

The compound’s stability is pH-dependent, with optimal synthesis conditions occurring between pH 5–7 .

Synthesis and Industrial Production

Catalytic Epoxidation of Maleic Anhydride

The primary industrial route involves epoxidizing maleic anhydride using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) as a catalyst . Key steps include:

  • Formation of Maleate Salt: Maleic anhydride reacts with sodium carbonate (Na₂CO₃) or bicarbonate (NaHCO₃) to form disodium maleate.

  • Epoxidation: H₂O₂ is added at 50–70°C, with the catalyst facilitating oxirane ring formation.

  • Purification: Ion-exchange resins (e.g., DIAION PA 410) remove residual catalysts.

Optimized Reaction Parameters:

ParameterValue
Temperature60–80°C
H₂O₂:Molar Ratio1.0–1.2:1
Catalyst Loading0.1–10 wt% Na₂WO₄
YieldUp to 88%

A Chinese patent (CN102432567B) highlights the cost-effectiveness of using Na₂CO₃/NaHCO₃ instead of NaOH, reducing water content and improving product stability .

Stereochemical Control

Japanese patents (JP3339106B2) emphasize the role of aqueous alcohol solutions (30–90% v/v) in suppressing DL-tartaric acid byproducts during epoxidation . This method achieves >90% enantiomeric purity by optimizing pH and solvent composition.

Chemical Reactivity and Hydrolysis Pathways

Enzymatic Hydrolysis

cis-Epoxysuccinate hydrolases (CESHs) selectively hydrolyze the trans-epoxide to produce L-(+)-tartaric acid (L-TA). The mechanism involves:

  • Nucleophilic Attack: Asp18 (D18) forms an ester intermediate with the substrate.

  • Proton Transfer: Arg55 (R55) stabilizes the transition state.

  • Ester Cleavage: Glu212 (E212) and His190 (H190) activate water for final hydrolysis.

Enzymatic vs. Chemical Hydrolysis:

ParameterEnzymatic HydrolysisChemical Hydrolysis
CatalystCESHsAcid/Base
StereospecificityHigh (L-TA)Low (racemic mixture)
RateMinutes (45°C, pH 9.0)Hours
ByproductsMinimalTartaric acid derivatives

Stability and pH Dependence

The compound degrades under acidic conditions (pH < 5), forming succinic acid derivatives. Industrial processes maintain pH 5–7 during synthesis to prevent decomposition .

Biological and Industrial Applications

Biocatalytic Production of Tartaric Acid

Microbial strains like Achromobacter and Alcaligenes hydrolyze trans-epoxysuccinate to D-(−)-tartaric acid, a chiral building block for pharmaceuticals. Solid-phase synthesis techniques yield epoxysuccinate-based inhibitors for cathepsins, showing promise in cancer therapy .

Detergent Builders and Water Treatment

Disodium trans-epoxysuccinate’s calcium-chelating capacity and biodegradability make it a sustainable alternative to phosphates in detergents. It inhibits scale formation in water systems at concentrations as low as 10 ppm.

Polymer Synthesis

The compound serves as a monomer for biodegradable polyesters. Copolymerization with ethylene sulfonic acid derivatives enhances thermal stability and mechanical properties.

Future Directions

  • Enzyme Engineering: Optimizing CESHs for higher thermal stability (e.g., >60°C) could improve tartaric acid production efficiency.

  • Green Chemistry: Developing solvent-free epoxidation processes using immobilized tungstate catalysts .

  • Pharmaceutical Applications: Exploring epoxysuccinate-based protease inhibitors for neurodegenerative diseases .

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